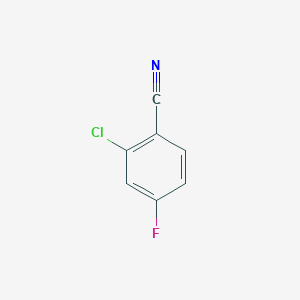

2-Chloro-4-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKPNNMOFHNZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209524 | |

| Record name | 2-Chloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60702-69-4 | |

| Record name | 2-Chloro-4-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60702-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060702694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-FLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R9WPL55Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4-fluorobenzonitrile (CAS No. 60702-69-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed synthesis and reaction protocols, and its significant role in the development of targeted therapeutics, particularly as a precursor to urokinase-type plasminogen activator (uPA) inhibitors.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60702-69-4 | [1][2][3] |

| Molecular Formula | C₇H₃ClFN | [1][2] |

| Molecular Weight | 155.56 g/mol | [1][3] |

| Appearance | White glistening crystals or powder | [3] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | 233.4 °C at 760 mmHg | |

| Density | 1.3 g/cm³ | |

| Solubility | Slightly soluble in water | |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 - 7.75 | m | Aromatic H | |

| 7.55 - 7.48 | m | Aromatic H | |

| 7.35 - 7.28 | m | Aromatic H |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 164.5 (d, J=258 Hz) | C-F |

| 135.0 (d, J=10 Hz) | Aromatic C-H |

| 132.5 (d, J=10 Hz) | Aromatic C-H |

| 118.0 (d, J=22 Hz) | Aromatic C-H |

| 116.5 | C≡N |

| 115.0 (d, J=22 Hz) | Aromatic C-Cl |

| 105.0 (d, J=30 Hz) | Aromatic C-CN |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2230 | C≡N (nitrile) stretch |

| 1600, 1480 | Aromatic C=C stretch |

| 1250 | C-F stretch |

| 830 | C-Cl stretch |

MS (Mass Spectrometry)

| m/z | Interpretation |

| 155 | [M]⁺ (Molecular ion) |

| 157 | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 120 | [M-Cl]⁺ |

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol describes the synthesis of this compound from 2-chloro-4-aminobenzonitrile.

Materials:

-

2-chloro-4-aminobenzonitrile

-

Concentrated hydrochloric acid (30%)

-

Sodium nitrite (NaNO₂)

-

Sodium tetrafluoroborate (NaBF₄)

-

Toluene

-

Water

-

Ice

Procedure:

-

In a four-necked flask, add 20.0 g of 2-chloro-4-aminobenzonitrile to 47.89 g of 30% concentrated hydrochloric acid.

-

Heat the mixture to 70°C and stir for 30 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 9.23 g of sodium nitrite in 120 g of water dropwise over approximately 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 30 minutes.

-

Add 28.78 g of sodium tetrafluoroborate and stir at 0°C for an additional 30 minutes.

-

Filter the reaction mixture and dry the resulting filter cake in an oven at 60°C.

-

In a separate four-necked flask, add 50 mL of toluene and the dried filter cake.

-

Heat the mixture to 120°C and reflux for 10 hours.

-

After cooling, the toluene can be removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Hydrolysis of this compound to 2-Chloro-4-fluorobenzoic Acid

This protocol details the hydrolysis of the nitrile group to a carboxylic acid.

Materials:

-

This compound

-

Sulfuric acid (90%)

-

Dichloromethane

-

Water

Procedure:

-

In a 100 mL four-necked flask, add 35 g of 90% sulfuric acid solution.

-

Add 5 g of this compound to the sulfuric acid.

-

Heat the mixture to 100°C and stir for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with 40 mL of water.

-

Extract the aqueous solution three times with 40 mL of dichloromethane.

-

Combine the organic phases (dichloromethane).

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure to obtain the solid 2-chloro-4-fluorobenzoic acid. A mass yield of approximately 93% can be expected.[4]

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. A notable application is in the synthesis of inhibitors for urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer progression.

Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway

The uPA system plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and metastasis.[5][6][7] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade.[5][6] This cascade involves the conversion of plasminogen to the active protease plasmin, which in turn can degrade ECM components and activate matrix metalloproteinases (MMPs) for further ECM remodeling.[5][7] By inhibiting uPA, the metastatic potential of cancer cells can be significantly reduced.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and by trained personnel.

References

- 1. This compound | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-fluorobenzonitrile, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and illustrates a key synthetic pathway.

Core Properties of this compound

This compound is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a chlorine and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable precursor for a wide range of functionalized molecules.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| Molecular Weight | 155.56 g/mol | [2][3][4][5] |

| Molecular Formula | C₇H₃ClFN | [2][3][4] |

| CAS Number | 60702-69-4 | [2][6] |

| Melting Point | 64-66 °C (lit.) | [4][7] |

| Boiling Point | 233.4 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Appearance | White glistening crystals or powder | [1][4][7] |

| EC Number | 262-384-8 | [4][5][6] |

Synthesis and Reactions

This compound is an important intermediate for the synthesis of various active pharmaceutical ingredients and agrochemicals.[2] A common synthetic route involves the diazotization of a substituted aniline, followed by a cyanation reaction.

Synthetic Pathway of this compound

The following diagram illustrates a typical synthesis pathway for this compound starting from 2-chloro-4-fluoroaniline.

Caption: Synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent hydrolysis to 2-chloro-4-fluorobenzoic acid.

Synthesis of this compound from 2-Chloro-4-fluoroaniline

This protocol is based on a diazotization-cyanation reaction sequence.[8]

Materials:

-

2-Chloro-4-fluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Cuprous Cyanide (CuCN)

-

Toluene

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Prepare a solution of 2-chloro-4-fluoroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of cuprous cyanide in toluene.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence will be observed.

-

Heat the reaction mixture to 50 °C and stir for 2 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with a saturated aqueous ammonia solution to remove residual copper compounds, followed by a brine wash.

-

Dry the toluene phase with anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel to yield pure this compound.

Hydrolysis of this compound to 2-Chloro-4-fluorobenzoic Acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile group.[8][9]

Materials:

-

This compound

-

90% Sulfuric Acid Solution

-

Dichloromethane (DCM)

-

Water

Procedure:

-

In a round-bottom flask, add this compound to a 90% sulfuric acid solution.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully dilute the mixture with water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 2-chloro-4-fluorobenzoic acid as a solid.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of a variety of important molecules:

-

Pharmaceuticals: It is a key building block in the development of anti-inflammatory and anti-cancer drugs.[2] It is also used in the synthesis of androgen receptor antagonists for the treatment of prostate cancer.[3]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop protection.[2]

-

Material Science: It serves as a precursor in the production of specialty polymers and resins.[2]

The logical workflow for the utilization of this compound in the synthesis of a key pharmaceutical intermediate is depicted below.

Caption: From intermediate to active pharmaceutical ingredient.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 60702-69-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material - Google Patents [patents.google.com]

- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Physical Properties of 2-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2-Chloro-4-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is an organohalogen compound.[1] It presents as white, glistening crystals or semi-transparent crystalline chunks.[1][2]

A summary of its key physical properties is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | [3][4][5][6] |

| Molecular Weight | 155.56 g/mol | [2][3][4][7] |

| CAS Registry Number | 60702-69-4 | [2][5][6] |

| Appearance | White glistening crystals | [2] |

| Melting Point | 64-66 °C (lit.) | [1][2][8][9] |

| Boiling Point | 178 °C or 233.4°C at 760 mmHg | [10] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Flash Point | 45 °C or 95.0±21.8 °C | [2][10] |

| Solubility | No data available | [10] |

| LogP (Octanol/Water Partition Coefficient) | 2.35078 / 2.4 | [2][3][7] |

Experimental Protocols

Detailed experimental methodologies for the determination of the physical properties listed above are not extensively available in the public domain, as these are standard characterization techniques. However, the general principles behind these measurements are well-established in the field of chemistry.

-

Melting Point: The melting point is typically determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. The "lit." designation indicates that this value is from published literature.[1][2][8][9]

-

Boiling Point: The boiling point is measured at a specific atmospheric pressure, often 760 mmHg (1 atm). It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Techniques such as distillation or using a specialized boiling point apparatus can be employed for this measurement.

-

Density: The density of a solid can be determined using various methods, including gas pycnometry, which measures the volume of the solid by displacing a known volume of gas.

-

Flash Point: The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. Standardized methods, such as the Pensky-Martens closed-cup test, are used for this determination.

-

Solubility: To determine solubility, a known amount of the solute (this compound) is added to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved solute is measured. This process is repeated with different solvents to determine its solubility profile.

-

LogP: The octanol-water partition coefficient is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentration of the compound in a two-phase system of n-octanol and water.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a compound like this compound.

References

- 1. This compound | 60702-69-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS NO. 60702-69-4 | this compound | C7H3ClFN [localpharmaguide.com]

- 10. Page loading... [guidechem.com]

A Technical Guide to the Physicochemical Characterization of 2-Chloro-4-fluorobenzonitrile: Focus on Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of a Fundamental Property

In the landscape of pharmaceutical research and materials science, 2-Chloro-4-fluorobenzonitrile (CAS: 60702-69-4) serves as a pivotal intermediate, particularly in the synthesis of novel therapeutics like androgen receptor antagonists for prostate cancer treatment.[1] Its chemical identity, stability, and reactivity are paramount. However, before delving into complex synthetic pathways or biological assays, the foundational step of verifying a compound's identity and purity must be rigorously addressed. The melting point, a seemingly simple physical constant, is one of the most powerful and accessible analytical tools at a scientist's disposal.

This guide provides an in-depth exploration of the melting point of this compound. We move beyond a mere statement of a temperature range to dissect the scientific principles behind the measurement, offer validated experimental protocols, and analyze the variances in literature-reported values. The objective is to equip the practicing scientist with the expertise to not only accurately measure but also critically interpret this fundamental parameter, ensuring the integrity of their research from the very first step.

Core Physicochemical Profile of this compound

A consistent understanding of a compound's basic properties is essential. The data below is compiled from various chemical suppliers and databases, providing a baseline for laboratory work.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 4-Fluoro-2-chlorobenzonitrile | [1][2] |

| CAS Number | 60702-69-4 | [3] |

| Molecular Formula | C₇H₃ClFN | [2][4] |

| Molecular Weight | 155.56 g/mol | [4] |

| Appearance | White glistening crystals; semi-transparent chunks | [1][5] |

| Reported Melting Point | 61.0 °C to 67.0 °C | [3][5][6][7][8] |

The variation in the reported melting point is immediately apparent and underscores the necessity of a standardized, well-understood analytical approach.

The Science of Melting: From Theory to Application

The melting point is the temperature at which a substance transitions from a solid to a liquid phase under atmospheric pressure. At a molecular level, this corresponds to the point where the thermal energy of the molecules overcomes the forces of the crystal lattice, allowing them to move freely.

3.1 The Influence of Purity: Melting Point Depression and Range Broadening

For a pure, crystalline substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0 °C. However, the presence of impurities disrupts the uniform crystal lattice structure. This disruption has two primary, observable effects:

-

Depression: The melting point of the mixture is lower than that of the pure substance.

-

Broadening: The temperature range over which the substance melts becomes wider.

This phenomenon is a direct consequence of the colligative properties of solutions, where the solute (impurity) lowers the freezing point (and thus melting point) of the solvent (the bulk compound). Consequently, an observed melting range that is both low and broad is a strong indicator of a contaminated sample.

3.2 Methodologies for Determination

Two primary methods are employed in modern laboratories for melting point determination, each with distinct advantages.

-

Capillary Melting Point Apparatus: This is a traditional and widely accessible technique. A small amount of finely powdered sample is packed into a capillary tube and heated in a calibrated block or oil bath. The temperature range from the first visible sign of liquid (onset) to the complete liquefaction of the sample (clear point) is recorded. Its primary advantage is simplicity and low cost.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample melts, it absorbs additional heat (an endothermic process), which is detected by the instrument. DSC provides highly accurate and objective data, including the onset temperature, peak maximum, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the substance.

Caption: Comparative workflow for melting point determination.

A Self-Validating Protocol for Accurate Melting Point Determination

This protocol emphasizes steps that ensure the trustworthiness and reproducibility of the results obtained using a digital capillary apparatus.

4.1 Part A: Instrument Validation

-

Causality: An instrument's temperature reading can drift over time. Calibration against certified standards ensures that the measured temperature is true and accurate. This step is non-negotiable for generating reliable data.

-

Procedure:

-

Select at least two certified melting point standards that bracket the expected melting point of this compound (e.g., Benzophenone, ~48 °C; Caffeine, ~235 °C, though a standard closer to the target is ideal).

-

Following the instrument's manual, determine the melting point of each standard.

-

Compare the observed values to the certified values. If a significant, consistent deviation exists, create a calibration curve or apply a correction factor to all subsequent measurements.

-

4.2 Part B: Sample Preparation

-

Causality: The physical form of the sample significantly impacts heat transfer. A coarse, non-homogenous sample will heat unevenly, leading to a broad, inaccurate melting range. Moisture (e.g., residual solvent) acts as an impurity, depressing and broadening the range.

-

Procedure:

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum at a temperature well below its melting point.

-

Place a small amount of the crystalline sample on a clean watch glass.

-

Using a spatula, crush the sample into a fine, free-flowing powder.

-

Tap the open end of a capillary tube into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on the benchtop, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

4.3 Part C: Measurement

-

Causality: Thermal equilibrium between the heating block, the thermometer, and the sample is crucial for accuracy. A rapid heating rate does not allow sufficient time for heat to transfer to the sample, causing the thermometer to record a temperature higher than the actual sample temperature, leading to an erroneously high and broad reading.

-

Procedure:

-

Rapid Scan (Optional but Recommended): Set a high ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Allow the instrument to cool to at least 10-15 °C below the approximate melting point found.

-

Insert a new, properly prepared capillary tube.

-

Set a slow ramp rate of 1-2 °C/minute.

-

Record T₁ (Onset): The temperature at which the first drop of liquid becomes visible within the packed solid.

-

Record T₂ (Clear Point): The temperature at which the last solid particle melts, resulting in a completely clear liquid.

-

The reported melting point is the range T₁ - T₂.

-

Interpreting the Data: A Case Study of this compound

The literature and supplier data for this compound show a melting range from 61 °C to 67 °C.[3][5][6][7][8] Let's analyze the potential sources of this variance.

| Reported Melting Point (°C) | Purity (%) | Source |

| 64-66 | Not specified (lit.) | ECHEMI[5] |

| 64-66 | 99 | Sigma-Aldrich[6] |

| 63-65 | 98 | SynQuest Labs[3] |

| 61.0-67.0 | ≥97.5 | Thermo Scientific[7] |

| 65 | Not specified | Fisher Scientific[8] |

Analysis:

-

Purity is Paramount: There is a clear correlation between higher purity and a tighter, more consistent melting range. The 99% pure sample shows a 2 °C range (64-66 °C), while the ≥97.5% pure sample has a much wider specification range (61-67 °C).[6][7] This wider range for the lower purity grade accounts for potential batch-to-batch variations and the presence of impurities that depress the melting point.

-

Consensus Value: For high-purity (>99%) this compound, the expected melting range is 64-66 °C .[5][6][9] A sharp melting range within this window is a strong indicator of a high-purity sample.

-

Investigating Deviations: If a researcher measures a melting range of, for example, 60-64 °C, it strongly suggests the presence of impurities. These could include residual starting materials from its synthesis (e.g., via halogen exchange reactions), side-products, or trapped solvents.[10] In such a case, purification via recrystallization would be a logical next step.

Caption: Relationship between purity and observed melting point.

Conclusion: An Indicator of Quality

The melting point of this compound, while a single data point, provides a wealth of information. For a high-purity sample, a sharp melting range of 64-66 °C should be expected.[5][6][9] Any significant deviation from this range, particularly broadening or depression, should be treated as a red flag indicating potential contamination. By employing a validated protocol that includes instrument calibration, proper sample preparation, and a controlled heating rate, researchers can transform this simple measurement into a reliable and trustworthy tool for quality control, ensuring the integrity of their starting materials and the validity of their subsequent research in drug discovery and materials science.

References

- 1. This compound | 60702-69-4 [chemicalbook.com]

- 2. This compound | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 60702-69-4 | 3637-7-24 | MDL MFCD00042523 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. This compound 99 60702-69-4 [sigmaaldrich.com]

- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. CAS NO. 60702-69-4 | this compound | C7H3ClFN [localpharmaguide.com]

- 10. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-Chloro-4-fluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers a detailed analysis based on the solubility of structurally analogous compounds. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be an essential resource for professionals in drug discovery, chemical research, and process development, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.

Introduction

This compound (C₇H₃ClFN) is an aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring substituted with a chloro, a fluoro, and a nitrile group, imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules, including anti-inflammatory and anti-cancer drugs.[1] The solubility of this compound in various solvents is a critical parameter that influences its application in chemical reactions, purification processes, and formulation development. This guide aims to provide a detailed understanding of its solubility profile and the methodologies to quantify it.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃ClFN | [2] |

| Molecular Weight | 155.56 g/mol | [2] |

| CAS Number | 60702-69-4 | [2] |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 64-66 °C | [3] |

| Boiling Point | Not explicitly available | - |

| Calculated LogP | 2.4 | [2] |

| Water Solubility | Low (Calculated LogS = -2.84 mol/L) | [Cheméo] |

| Solubility in Methanol | Soluble | [5] |

Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly accessible literature. However, based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as 2-chlorobenzonitrile, 4-fluorobenzonitrile, and dichlorobenzonitriles, a qualitative solubility profile can be predicted. The presence of the polar nitrile group and the halogen atoms suggests that this compound is a moderately polar molecule. Therefore, it is expected to be more soluble in polar aprotic and some polar protic solvents, and less soluble in nonpolar solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polar -OH group can interact with the nitrile and halogen groups. Solubility in methanol is reported.[5] |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. | |

| Water | Sparingly Soluble | The hydrophobic benzene ring limits solubility despite the polar functional groups. Low water solubility is predicted by calculations. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can effectively solvate the polar regions of the molecule. |

| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited for dissolving substituted benzonitriles. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dichloromethane | Soluble | Its moderate polarity makes it a good solvent for compounds with mixed polarity. | |

| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve the compound. | |

| Nonpolar | Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |

| Hexane | Insoluble to Sparingly Soluble | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Solubility Determination

The following section details a generalized yet comprehensive gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Evaporating dishes or pre-weighed vials

-

Oven or vacuum oven

Experimental Workflow

The general workflow for determining the solubility of a solid compound in a solvent is depicted below.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Alternatively, for faster separation, the vials can be centrifuged at the experimental temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume of the aliquot taken.

-

-

Gravimetric Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Dry the residue to a constant weight.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

Solubility (mol/L) = (Solubility (g/L)) / (Molecular Weight of Solute ( g/mol ))

-

Synthetic Pathway Involving this compound

This compound is a key intermediate in the synthesis of 2-chloro-4-fluorobenzoic acid, a compound with applications in the pharmaceutical and agrochemical industries. The following diagram illustrates the synthetic workflow starting from 2-chloro-4-aminobenzonitrile.[6]

Caption: Synthetic pathway from 2-chloro-4-aminobenzonitrile to 2-chloro-4-fluorobenzoic acid.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 5. chem.ws [chem.ws]

- 6. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

Spectral Data Analysis of 2-Chloro-4-fluorobenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-fluorobenzonitrile (CAS No. 60702-69-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a logical workflow for the characterization of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₇H₃ClFN[3][4][5] |

| Molecular Weight | 155.56 g/mol [6][7] |

| Appearance | White glistening crystals or powder[1][5] |

| Melting Point | 64-66 °C (lit.)[1][5][6] |

Spectral Data Summary

The following tables summarize the key spectral data obtained from Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) Spectroscopy.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound. The major fragments observed for this compound are detailed below.

| m/z (Mass-to-Charge Ratio) | Description |

| 155 | Molecular Ion Peak [M]⁺ |

| 157 | Isotope Peak [M+2]⁺ due to ³⁷Cl |

| 120 | Fragment corresponding to the loss of a chlorine atom |

Source: Data compiled from public spectral databases.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show 7 distinct signals, corresponding to each unique carbon atom in the aromatic ring and the nitrile group.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165 (d, ¹JCF ≈ 255 Hz) | C4 (bearing Fluorine) |

| ~135 (d, ³JCF ≈ 9 Hz) | C2 (bearing Chlorine) |

| ~134 (d, ⁴JCF ≈ 3 Hz) | C5 |

| ~133 | C6 |

| ~118 (d, ²JCF ≈ 22 Hz) | C3 |

| ~116 | C≡N |

| ~105 (d, ²JCF ≈ 28 Hz) | C1 (bearing Nitrile) |

| Note: These are predicted values. Actual experimental values may vary. The symbol 'd' indicates a doublet due to carbon-fluorine coupling, with the coupling constant J. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

| ~7.75 | Doublet of doublets (dd) | JHF ≈ 8.5, JHH ≈ 2.5 | H-3 |

| ~7.65 | Doublet of doublets (dd) | JHH ≈ 8.5, JHF ≈ 5.5 | H-5 |

| ~7.30 | Triplet of doublets (td) | JHH ≈ 8.5, JHF ≈ 2.5 | H-6 |

| Note: These are predicted values based on typical aromatic systems. Actual experimental values may vary. |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl-Fluoride |

| ~850 | C-Cl Stretch | Aryl-Chloride |

| Note: Data interpreted from the NIST Gas-Phase IR Spectrum.[3] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are designed to be followed by trained laboratory personnel.

Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

This method is a standard technique for obtaining the IR spectrum of a solid sample.[9]

-

Sample Preparation : Dry spectroscopic grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours and store in a desiccator.[10]

-

Grinding : In an agate mortar and pestle, grind 1-2 mg of this compound into a fine powder.[9]

-

Mixing : Add approximately 200-300 mg of the dried KBr powder to the mortar and mix thoroughly with the sample until a homogenous mixture is obtained.[9][10]

-

Pellet Formation : Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press.

-

Pressing : Gradually apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or uniformly translucent pellet.[10][11]

-

Analysis : Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum using a KBr-only pellet should be acquired for correction.[9][12]

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR is a rapid method for analyzing solid samples directly with minimal preparation.[13][14]

-

Instrument Preparation : Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.[15]

-

Background Scan : Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application : Place a small amount of the this compound powder directly onto the ATR crystal.[13]

-

Pressure Application : Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[13][14]

-

Data Acquisition : Collect the sample spectrum.

-

Cleaning : After analysis, retract the clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Accurately weigh approximately 5-20 mg of this compound and dissolve it in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.[16]

-

¹H Spectrum Acquisition : Acquire the proton spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H spectrum due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[16][17]

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18]

-

Instrument Setup : Set up the GC with an appropriate capillary column (e.g., a nonpolar HP-5 or equivalent). Set the oven temperature program (e.g., start at 60°C, ramp at 15°C/min to 300°C, hold for 5 min).[8] Set the injector temperature to ~250°C.[8] Helium is typically used as the carrier gas.[19]

-

Injection : Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

-

Separation : The compound will be vaporized and separated from the solvent and any impurities as it passes through the GC column.[20]

-

Ionization and Mass Analysis : As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[19][20]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H3ClFN | CID 109000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. 2-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. shimadzu.com [shimadzu.com]

- 10. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. agilent.com [agilent.com]

- 14. edinst.com [edinst.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. books.rsc.org [books.rsc.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Sample preparation GC-MS [scioninstruments.com]

In-Depth Technical Guide: ¹H NMR Spectrum of 2-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-fluorobenzonitrile. Due to the absence of publicly available, detailed experimental ¹H NMR data (chemical shifts, coupling constants, and splitting patterns) for this compound in the conducted research, this guide will focus on the theoretical analysis of the expected spectrum, a general experimental protocol for its acquisition, and the logical framework for spectral interpretation.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the aromatic region of the ¹H NMR spectrum is expected to exhibit signals for three distinct protons. The substituents on the benzene ring—a chlorine atom, a fluorine atom, and a nitrile group—will influence the chemical shifts and coupling patterns of these protons through their respective electronic effects (induction and resonance) and through-bond scalar coupling.

Structure and Proton Designations:

A detailed analysis of the substituent effects allows for a prediction of the relative chemical shifts and the expected splitting patterns. The nitrile (-CN) and chloro (-Cl) groups are electron-withdrawing, which would deshield adjacent protons, shifting them downfield. The fluorine (-F) atom is also electron-withdrawing but can exhibit some resonance donation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | Downfield | Doublet of doublets (dd) | JH3-H5 (meta), JH3-F4 (meta) |

| H-5 | Mid-region | Doublet of doublets (dd) | JH5-H6 (ortho), JH5-H3 (meta) |

| H-6 | Upfield | Doublet of doublets (dd) | JH6-H5 (ortho), JH6-F4 (para) |

Note: The exact chemical shifts and coupling constants require experimental determination.

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak for referencing (for CDCl₃, δ ≈ 7.26 ppm).

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolve complex coupling patterns.

-

Probe Tuning and Matching: Tune and match the NMR probe to the ¹H frequency to ensure optimal sensitivity and pulse performance.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate for aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

-

Number of Scans: The number of scans will depend on the sample concentration. Typically, 8 to 16 scans should provide a good signal-to-noise ratio.

4. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is common) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J values) in Hertz.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the expected spin-spin coupling network for the aromatic protons of this compound. This network is crucial for the definitive assignment of each signal in the spectrum.

Navigating the 13C NMR Landscape of 2-Chloro-4-fluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-fluorobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide details predicted spectral data, outlines a general experimental protocol for acquiring such spectra, and visualizes the relationships between the molecular structure and its NMR signals.

Predicted 13C NMR Spectral Data

Due to the limited availability of public experimental spectra, the following 13C NMR data for this compound is based on high-quality computational predictions. These predicted chemical shifts provide a valuable reference for spectral analysis and interpretation. The data is presented in a structured table for clarity and comparative purposes.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-CN) | 108.3 |

| C2 (C-Cl) | 137.9 |

| C3 | 115.4 |

| C4 (C-F) | 165.1 |

| C5 | 119.8 |

| C6 | 134.5 |

| CN | 115.8 |

Note: This data is predicted and should be used as a reference. Experimental values may vary based on solvent and other acquisition parameters.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, based on standard laboratory practices.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used depending on solubility and experimental requirements.

-

Concentration: A concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: The probe must be tuned to the 13C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of 13C chemical shifts for aromatic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (typically several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum should be manually or automatically phase corrected to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to remove any broad distortions in the baseline of the spectrum.

-

Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: The chemical shifts of all observed peaks should be accurately determined.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in the this compound molecule and their corresponding predicted 13C NMR chemical shifts.

Predicted 13C NMR chemical shifts for this compound.

In-Depth Technical Guide on the Mass Spectrometry of 2-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data for 2-Chloro-4-fluorobenzonitrile (C₇H₃ClFN), a compound of interest in various research and development sectors. This document presents quantitative mass spectrometry data, detailed experimental protocols, and a proposed fragmentation pathway to aid in the structural elucidation and analysis of this molecule.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is essential for the identification and quantification of the compound in various matrices.

Table 1: Mass Spectrometry Peak List for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 50 | 5.8 | C₄H₂⁺ |

| 68 | 6.1 | C₄H₂F⁺ |

| 75 | 11.9 | C₆H₃⁺ |

| 99 | 30.0 | C₆H₂F⁺ |

| 120 | 12.3 | C₆H₂FN⁺ |

| 129 | 8.2 | C₇H₃FN⁺ |

| 155 | 100.0 | [M]⁺ C₇H₃ClFN⁺ |

| 157 | 32.5 | [M+2]⁺ C₇H₃³⁷ClFN⁺ |

Note: The molecular weight of this compound is 155.557 g/mol .[1][2] The data presented here is derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4][5]

Experimental Protocols

The mass spectrometry data presented in this guide was obtained using a standardized electron ionization (EI) method. The general protocol employed by the NIST Mass Spectrometry Data Center for acquiring EI spectra is as follows:

Instrumentation:

-

Mass Spectrometer: Typically a high-resolution magnetic sector or quadrupole mass spectrometer.

-

Ionization Source: Electron Ionization (EI) source.

-

Sample Inlet: Gas chromatography (GC) system for sample introduction, ensuring the analysis of a pure compound.

Operating Conditions:

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is suitable for library matching.[5]

-

Ion Source Temperature: Maintained at a consistent temperature (e.g., 200-250 °C) to ensure sample vaporization and prevent thermal degradation.

-

Mass Range: Scanned over a range appropriate for the compound and its expected fragments (e.g., m/z 40-500).

-

Data Acquisition: Data is collected in a full-scan mode to capture all fragment ions.

A detailed, instrument-specific standard operating procedure (SOP) would be followed to ensure data quality and reproducibility. This includes routine calibration of the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA).

Fragmentation Pathway and Visualization

The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic bond cleavages. The proposed fragmentation pathway is initiated by the removal of an electron from the molecule to form the molecular ion ([M]⁺) at m/z 155.

The primary fragmentation steps include:

-

Loss of a chlorine radical (•Cl): This is a common fragmentation for chlorinated aromatic compounds, leading to the formation of the ion at m/z 120.

-

Loss of hydrogen cyanide (HCN): The benzonitrile structure can readily lose HCN, resulting in the formation of a benzyne-type radical cation.

-

Loss of a fluorine radical (•F): While generally a stronger bond than C-Cl, loss of fluorine can also occur.

-

Ring fragmentation: At higher energies, the aromatic ring can undergo cleavage to produce smaller charged fragments.

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 4. Mass Spectrometry Data Center | NIST [nist.gov]

- 5. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-4-fluorobenzonitrile, a key chemical intermediate in the synthesis of various organic compounds, notably in the development of androgen receptor (AR) antagonists for prostate cancer therapy. This document details its chemical and physical properties, provides established synthesis protocols, and explores its application in medicinal chemistry, with a focus on the androgen receptor signaling pathway.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its chemical structure and key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-2-chlorobenzonitrile, Benzonitrile, 2-chloro-4-fluoro- | [1] |

| CAS Number | 60702-69-4 | [1] |

| Molecular Formula | C₇H₃ClFN | [1] |

| Molecular Weight | 155.56 g/mol | [2] |

| Appearance | White glistening crystals or semi-transparent crystalline chunks | [3][4] |

| Melting Point | 64-66 °C | [5] |

| Boiling Point | 233.4 °C at 760 mmHg | [4] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| SMILES | C1=CC(=C(C=C1F)Cl)C#N | [1] |

| InChI | InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | [1] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Aromatic protons would appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns influenced by both the chlorine and fluorine substituents. |

| ¹³C NMR | Aromatic carbons would show distinct signals, with the carbon of the nitrile group appearing further downfield. The carbon atoms attached to the halogen atoms will also have characteristic shifts. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Bands corresponding to C-Cl, C-F, and aromatic C-H and C=C stretching and bending will also be present. The NIST WebBook provides a gas-phase IR spectrum.[6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for the presence of a chlorine atom. |

Experimental Protocols: Synthesis of this compound

There are two primary routes for the synthesis of this compound.

Synthesis via Diazotization of 2-Chloro-4-aminobenzonitrile

This method involves the conversion of an amino group to a diazonium group, which is subsequently displaced by a fluoride.

Workflow for Synthesis via Diazotization

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 6. Page loading... [wap.guidechem.com]

2-Chloro-4-fluorobenzonitrile chemical structure

An In-depth Technical Guide to 2-Chloro-4-fluorobenzonitrile (CAS: 60702-69-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile that serves as a pivotal intermediate in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a nitrile group alongside chlorine and fluorine atoms, makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, applications in drug discovery, and essential safety protocols.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its key identifiers and physical properties are summarized below.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 60702-69-4[1][3] |

| Molecular Formula | C₇H₃ClFN[3] |

| Molecular Weight | 155.56 g/mol [1] |

| IUPAC Name | This compound[3] |

| Synonyms | 4-Fluoro-2-chlorobenzonitrile, Benzonitrile, 2-chloro-4-fluoro-[3] |

| InChI Key | PGKPNNMOFHNZJX-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)C#N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White glistening crystals or semi-transparent crystalline chunks. | [2] |

| Melting Point | 64-66 °C | [1] |

| Boiling Point | 233.4 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Solubility | Soluble in methanol. | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The following protocols detail two common laboratory-scale methods derived from patent literature.

Experimental Protocol 1: Synthesis via Diazotization of 2-Chloro-4-aminobenzonitrile

This method involves the conversion of an aniline derivative to a diazonium salt, followed by a Schiemann-type reaction to introduce the fluorine atom.

Methodology:

-

Diazotization: 2-chloro-4-aminobenzonitrile is dissolved in a solution of concentrated hydrochloric acid. The mixture is cooled to 0 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled mixture while maintaining the temperature at 0 °C to form the corresponding diazonium salt.

-

Fluorination: Sodium tetrafluoroborate is then added to the reaction mixture, leading to the precipitation of the diazonium tetrafluoroborate salt.

-

The isolated salt is then thermally decomposed (pyrolysis) to yield this compound.

Experimental Protocol 2: Synthesis via Cyanation of 2-Chloro-4-fluorobromobenzene

This protocol involves a nucleophilic substitution reaction where a bromine atom is displaced by a cyanide group, a common method for synthesizing aromatic nitriles.

Methodology:

-

Reaction Setup: Under a nitrogen atmosphere, 2-chloro-4-fluorobromobenzene, cuprous cyanide (CuCN), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) are added to a reaction vessel.

-

Heating: The reaction mixture is heated to a temperature between 120-130 °C and stirred for several hours (typically 5-8 hours).

-

Work-up: After cooling, the mixture is diluted with an organic solvent like ethyl acetate and filtered to remove inorganic salts.

-

Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like n-hexane to yield pure this compound.

References

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluorobenzonitrile is a halogenated aromatic nitrile that serves as a pivotal building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its synonyms, physicochemical properties, detailed synthetic protocols for its utilization, and its role in the development of targeted therapeutics.

Synonyms and Identifiers

Proper identification of chemical compounds is crucial for researchers. This compound is known by several names and identifiers, which are summarized below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 60702-69-4[1] |

| Synonyms | 4-Fluoro-2-chlorobenzonitrile, Benzonitrile, 2-chloro-4-fluoro-[1] |

| Molecular Formula | C₇H₃ClFN[1] |

| Molecular Weight | 155.56 g/mol [1] |

| InChI | InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H |

| InChIKey | PGKPNNMOFHNZJX-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC=C1F)C#N)Cl |

| EC Number | 262-384-8 |

| PubChem CID | 109000[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its handling, storage, and application in chemical synthesis. The key properties of this compound are presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64-66 °C |

| Boiling Point | 241 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Slightly soluble in water. |

| Density | 1.37 g/cm³ (Predicted) |

| pKa | -4.8 (Predicted) |

| LogP | 2.36 (Predicted) |

Safety Information

Safe handling of chemicals is paramount in a laboratory setting. This compound is classified as harmful and an irritant. The following table summarizes its key safety data.

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | GHS07 (Exclamation mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals, including androgen receptor antagonists. Below are detailed experimental protocols for the synthesis of a key pyrazole intermediate and the subsequent synthesis of the androgen receptor antagonist, Darolutamide.

Synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile

This protocol describes the synthesis of a crucial intermediate for androgen receptor antagonists.

Experimental Procedure: